1-Benzyl-4-phenylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives has been explored through various methods, focusing on the affinity for sigma receptors and acetylcholinesterase (AChE) inhibitory activity. One approach involved the synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, demonstrating high affinity and selectivity for sigma1 receptors, with significant implications for developing radiotracers for imaging studies (Huang et al., 1998). Another study focused on the design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors, identifying compounds with potent inhibitory activity and selectivity (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-phenylpiperidin-4-ol” and its derivatives plays a crucial role in their interaction with biological targets. High-resolution NMR spectroscopy has been employed to analyze the conformations of various derivatives, providing insights into their molecular geometry and electronic properties. For instance, studies on the conformation of the benzyl group in related compounds offer valuable information for understanding the structure-activity relationships (SARs) (Manimekalai et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives encompasses a variety of reactions, including aminolysis, benzylation, and dealkylation, which are pivotal for synthesizing pharmacologically relevant compounds. A notable example is the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to specific isomers of benzylpiperidin-4-ols, which are potential intermediates for antitumor agents (Grishina et al., 2017).
Physical Properties Analysis
The physical properties of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, including solubility, melting point, and crystal structure, are critical for their practical applications in pharmaceutical development. X-ray crystallography has provided detailed insights into the crystal structures of these compounds, facilitating a deeper understanding of their molecular interactions and stability (Carruthers et al., 1973).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and selectivity, of “1-Benzyl-4-phenylpiperidin-4-ol” derivatives, are instrumental in determining their potential as therapeutic agents. Electrochemical methods have been utilized to synthesize and modify these compounds, offering a green and efficient approach to accessing a wide range of functionalized derivatives with enhanced biological activity (Sharafi-kolkeshvandi et al., 2016).
Scientific Research Applications
Diastereoisomeric Piperidin-4-ols :
- Study on the configurations and proportions of diastereoisomeric 3-methyl-4-phenylpiperidin-4-ols, with findings relevant to 1-benzyl-4-phenylpiperidin-4-ol derivatives (Casy, Iorio, & Pocha, 1967).
Sigma Receptor Ligands :
- Examination of the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, including derivatives of 4-phenylpiperidin-4-ol, for affinity to sigma receptors (Prezzavento et al., 2007).
Stereochemical Studies on Analgetics :
- Correlating the solid-state conformations of 4-phenylpiperidine analgetics with their properties in solution, offering insights into compounds like 1-benzyl-4-phenylpiperidin-4-ol (Poupaert & Portoghese, 2010).
Dealkylation by Hepatic Oxygenases :
- Investigation of the oxidative dealkylation process of 1-benzyl-4-cyano-4-phenylpiperidine by hepatic oxygenases, relevant to understanding the metabolism of related compounds (McMahon et al., 1979).
Synthesis of Trans-3-Amino-1-Benzylpiperidin-4-ols :
- A report on the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, which can be related to 1-benzyl-4-phenylpiperidin-4-ol derivatives (Grishina et al., 2017).
Synthesis and Biological Evaluation of Piperidine Derivatives :
- Investigation of the synthesis and biological evaluation of various piperidine derivatives, relevant to the study of 1-benzyl-4-phenylpiperidin-4-ol (Bielenica et al., 2011).
Rearrangement of Piperidines :
- Research on the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, including 1-benzyl-4-phenylpiperidin-4-ol derivatives (Chang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLMXEAPEVBCKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213290 | |
Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpiperidin-4-ol | |
CAS RN |
63843-83-4 | |
Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63843-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63843-83-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinol, 1-benzyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-phenylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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